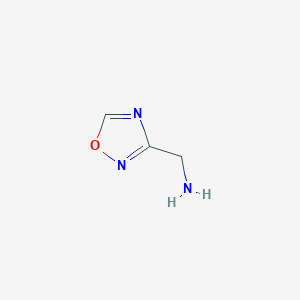

(1,2,4-氧杂二唑-3-基)甲胺

描述

“(1,2,4-Oxadiazol-3-yl)methanamine” is a compound that belongs to the class of organic compounds known as oxadiazoles . The molecular weight of this compound is 99.09 . It is a derivative of the 1,2,4-oxadiazole, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been a focus of research in the field of energetic materials . The synthesis involves various methods and techniques, including the polyphosphoric acid condensation route and the tandem heterocyclization of furoxanylamidoximes with various aliphatic, aromatic, and heterocyclic carboxylic acid chlorides .

Molecular Structure Analysis

The molecular structure of “(1,2,4-Oxadiazol-3-yl)methanamine” consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI key for this compound is provided as PMGNTVSNOHHGFJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied extensively. These compounds have been found to exhibit various biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Physical And Chemical Properties Analysis

“(1,2,4-Oxadiazol-3-yl)methanamine” is a solid compound . The compound’s SMILES string is Cl.NCc1ncon1 . It is classified under the category of Halogenated Heterocycles and Heterocyclic Building Blocks .

科学研究应用

农业生物活性

1,2,4-氧杂二唑衍生物,包括“(1,2,4-氧杂二唑-3-基)甲胺”,已被发现具有广泛的农业生物活性 . 它们已被用于发现具有优异农业活性的新型分子 . 例如,它们对南方根结线虫表现出中等杀线虫活性,对立枯丝核菌表现出抗真菌活性 .

抗菌作用

某些 1,2,4-氧杂二唑衍生物对水稻黄单胞菌表现出强抗菌作用。 水稻 (Xoo),其 EC 50 值优于双硫噻唑 (BMT) 和硫代二唑铜 (TDC) . 它们还表现出对水稻黄单胞菌的优异抗菌能力。 水稻 (Xoc) .

抗癌活性

1,2,4-氧杂二唑衍生物已被合成并评估其抗癌活性 . 观察到合成化合物的 IC 50 值对 MCF-7 和 KB 细胞系的体外抗癌活性 .

EGFR 抑制剂

1,2,4-氧杂二唑衍生物已被设计和合成,作为具有潜在抗癌治疗应用的创新 EGFR 抑制剂 .

乙酰胆碱酯酶抑制剂

1,2,4-氧杂二唑衍生物已被合成并评估为乙酰胆碱酯酶抑制剂 .

合成有机化学

作用机制

Target of Action

Oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Mode of Action

It’s worth noting that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Biochemical Pathways

It has been demonstrated that 1,3,4-oxadiazole derivatives can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Result of Action

It has been shown that many oxadiazole derivatives exhibit a range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Action Environment

It has been suggested that the azide group in some oxadiazole derivatives can control the melting point and increase the energy of the compound, which might suggest some environmental stability .

未来方向

The future directions in the research of 1,2,4-oxadiazole derivatives include the design and synthesis of energetic compounds with azido groups, which can control the melting point and increase the energy of the compound . There is also a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought .

生化分析

Biochemical Properties

(1,2,4-Oxadiazol-3-yl)methanamine has been found to exhibit a broad spectrum of biological activities. For instance, 1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani

Cellular Effects

The cellular effects of (1,2,4-Oxadiazol-3-yl)methanamine are not well-documented. It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to have antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which could suggest potential effects on cellular processes .

Molecular Mechanism

1,2,4-oxadiazole derivatives have been shown to act as competitive inhibitors in certain biochemical reactions

Metabolic Pathways

1,2,4-oxadiazole derivatives have been shown to be involved in the kynurenine pathway, leading to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine .

属性

IUPAC Name |

1,2,4-oxadiazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-3-5-2-7-6-3/h2H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYVSDKZZNSXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one](/img/structure/B1632277.png)

![7-Oxa-4-azaspiro[2.5]octane hydrochloride](/img/structure/B1632293.png)